2-[(3-Methylbenzyl)thio]ethanol
Overview
Description
“2-[(3-Methylbenzyl)thio]ethanol” is a chemical compound with the CAS Number: 959241-67-9 . It is also known as 3-methylthiophenyl-2-ethanethiol or 3-methylbenzylthioethanol. The compound has a molecular weight of 182.29 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H14OS . The InChI code is 1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Catalysis and Synthesis
Aromatic alcohols like methylbenzyl alcohols (MB–OH), including 2-MB–OH, have been identified as essential components in solvents, coatings, plasticizers, fine chemicals, and pharmaceuticals. The traditional manufacturing processes, which involve the oxidation of petroleum-derived aromatic hydrocarbons, face challenges such as low selectivity and overoxidation. A breakthrough in this area is the development of a Co-containing hydroxyapatite (HAP) catalyst that enables the direct conversion of ethanol to MB–OH at high temperatures, showcasing a significant advance in catalysis and synthesis methodologies (Wang et al., 2019).
Enantioselective Synthesis
Optically active aminonaphthol compounds, derived from processes involving benzaldehyde and (S)-methylbenzylamine, have been utilized to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols. This method demonstrates high enantioselectivities, highlighting its importance in the production of chiral molecules for pharmaceutical applications (Liu et al., 2001).
Oxidation Mechanisms
Research into the oxidation mechanisms of benzyl alcohol derivatives has uncovered significant findings. For instance, the presence of Sc(3+) has shown to enhance the rate of oxidation of certain benzyl alcohols by changing the reaction mechanism from one-step hydrogen atom transfer to a stepwise Sc(3+)-coupled electron transfer followed by proton transfer. This investigation provides insights into the complex interactions in catalytic oxidation processes (Morimoto et al., 2012).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using TiO2 under O2 atmosphere and visible light irradiation represents a green chemistry approach to the transformation of these compounds. This method offers high conversion and selectivity, underscoring the potential of photocatalysis in the field of sustainable chemical processes (Higashimoto et al., 2009).
Antibacterial Activities
Phenolic constituents derived from Glycyrrhiza inflata, including compounds structurally related to 2-[(3-Methylbenzyl)thio]ethanol, have demonstrated moderate antibacterial activities. This discovery points to the potential of these compounds in the development of new antibacterial agents, further expanding the scope of scientific research applications for similar chemical structures (Zhou & Wan, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWYSHSYARCPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651102 | |
Record name | 2-{[(3-Methylphenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-67-9 | |
Record name | 2-{[(3-Methylphenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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